Sempervirine cation

Beschreibung

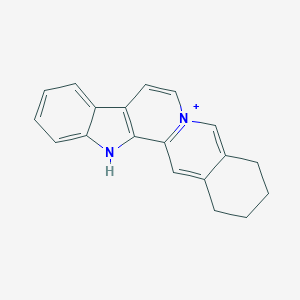

Structure

3D Structure

Eigenschaften

IUPAC Name |

16,17,18,19-tetrahydro-3H-yohimban-13-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVUEULZDJRMJR-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C[N+]3=C(C=C2C1)C4=C(C=C3)C5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902228 |

Source

|

| Record name | NoName_1452 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6882-99-1 |

Source

|

| Record name | 2,3,4,13-Tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sempervirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEMPERVIRINE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0WA3X59B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anticancer Potential of Sempervirine Cation: A Deep Dive into its Mechanism of Action

This technical guide provides an in-depth exploration of the multifaceted mechanisms through which the sempervirine cation exerts its anticancer effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, details key experimental methodologies, and offers insights into the causality behind its biological activity.

Introduction: The Promise of a Natural Alkaloid

Sempervirine is a bioactive pentacyclic alkaloid derived from plants of the Gelsemium genus.[1][2] As a cationic molecule, its unique chemical structure underpins its diverse biological activities. In recent years, sempervirine has garnered significant attention within the oncology research community for its potent cytotoxic effects against a broad spectrum of cancer cell lines, including those of ovarian, breast, cervical, lymphoma, testicular, and hepatocellular origin.[1][2][3][4] Notably, it has demonstrated the ability to selectively target cancer cells and even enhance their sensitivity to conventional chemotherapeutic agents.[3] This guide will dissect the intricate molecular pathways that sempervirine modulates to inhibit cancer cell proliferation and induce cell death.

Unraveling the Core Mechanisms of Action

The anticancer activity of the sempervirine cation is not attributed to a single mode of action but rather a coordinated assault on several fundamental cellular processes. This multi-pronged approach makes it a compelling candidate for further preclinical and clinical investigation.

Induction of Cell Cycle Arrest at the G1 Phase

A primary mechanism by which sempervirine inhibits tumor growth is through the induction of cell cycle arrest, predominantly at the G1 phase.[1][2][3] This prevents cancer cells from entering the DNA synthesis (S) phase, a critical step for proliferation. Mechanistic studies in hepatocellular carcinoma cells have revealed that sempervirine treatment leads to the upregulation of the tumor suppressor protein p53 and the downregulation of key cell cycle progression proteins, including cyclin D1, cyclin B1, and CDK2.[1][2] By disrupting the finely tuned machinery of the cell cycle, sempervirine effectively halts the uncontrolled division of malignant cells.

Triggering Apoptosis through Multiple Avenues

Sempervirine is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2][3] This is a crucial hallmark of an effective anticancer agent, as it leads to the safe and efficient elimination of malignant cells. The pro-apoptotic effects of sempervirine are mediated through several pathways:

-

Caspase Activation: Sempervirine treatment has been shown to promote the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade.[3]

-

Modulation of Signaling Pathways: The inhibition of pro-survival signaling pathways, such as Akt/mTOR, by sempervirine contributes to the induction of apoptosis.[3]

-

Nuclear Morphology Changes: Studies have observed significant nuclear contraction and DNA breakage in cancer cells treated with sempervirine, which are characteristic features of apoptosis.[2]

Inhibition of Critical Oncogenic Signaling Pathways

The dysregulation of cellular signaling pathways is a cornerstone of cancer development and progression. Sempervirine has been demonstrated to interfere with at least two critical oncogenic pathways:

-

Wnt/β-catenin Pathway: Inactivation of the Wnt/β-catenin pathway has been identified as a key mechanism in sempervirine-induced inhibition of hepatocellular carcinoma cell proliferation.[1] Sempervirine can significantly inhibit the nuclear aggregation of β-catenin, thereby downregulating the transcription of Wnt target genes.

-

Akt/mTOR Pathway: By inhibiting the Akt/mTOR pathway, sempervirine can induce both autophagy and apoptosis in cancer cells.[3]

The ability of sempervirine to modulate these pathways highlights its potential to disrupt the complex signaling networks that drive tumor growth.

A Novel p53-Independent Mechanism: Inhibition of RNA Polymerase I Transcription

A significant finding in the study of sempervirine's mechanism of action is its ability to inhibit RNA polymerase I (Pol I) transcription in a manner that is independent of the tumor suppressor p53.[3][5][6][7][8] This is particularly noteworthy as many cancers harbor mutations in the p53 gene, rendering them resistant to therapies that rely on a functional p53 pathway. Sempervirine appears to selectively target cancer cells by binding to RPA194, the catalytic subunit of RNA polymerase I.[3][4] This interaction leads to a reduction in rRNA synthesis, inducing nucleolar stress and ultimately contributing to cell cycle arrest and apoptosis.[7] This p53-independent mechanism broadens the potential therapeutic window for sempervirine.

Exploring Further Mechanisms: DNA Intercalation and Topoisomerase Inhibition

Preliminary evidence suggests that sempervirine may also exert its anticancer effects through direct interaction with DNA. It has been implicated as a potential DNA intercalator and an inhibitor of topoisomerase I.[9] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[10] Their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death.[10] While further research is needed to fully elucidate this aspect of sempervirine's action, it represents another promising avenue for its anticancer activity.

Visualizing the Mechanisms of Sempervirine

To provide a clearer understanding of the complex interactions involved, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow for assessing sempervirine's activity.

Figure 1: A diagram illustrating the multifaceted signaling pathways targeted by the sempervirine cation in cancer cells.

Figure 2: A representative experimental workflow for investigating the in vitro anticancer effects of sempervirine.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of sempervirine across different cancer cell lines, as reported in the literature.

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| SKOV3 | Ovarian Cancer | Annexin V-APC/PI Staining | Apoptosis Rate | Dose-dependent increase | [3] |

| HepG2 | Hepatocellular Carcinoma | CCK8 | Cell Viability | Dose and time-dependent inhibition | |

| Huh7 | Hepatocellular Carcinoma | CCK8 | Cell Viability | Dose-dependent inhibition | |

| 2102EP(S) | Testicular Germ Cell Tumor | Proliferation Assay | Cell Survival | Dose-dependent decrease | [7] |

| NCCIT | Testicular Germ Cell Tumor (p53-null) | Proliferation Assay | Cell Survival | Dose-dependent decrease | [7] |

Key Experimental Protocols

To facilitate the replication and further investigation of sempervirine's mechanisms, detailed protocols for key assays are provided below.

Protocol: Cell Viability Assay (CCK8)

Objective: To quantify the dose- and time-dependent cytotoxic effects of sempervirine on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of sempervirine cation and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

Reagent Addition: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify sempervirine-induced apoptosis and necrosis.

Methodology:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with varying concentrations of sempervirine for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Protocol: Caspase-3 Activity Assay

Objective: To measure the activity of executioner caspase-3, a key mediator of apoptosis.

Methodology:

-

Cell Lysis: Treat cells with sempervirine, harvest, and lyse them in a chilled cell lysis buffer.[11] Incubate on ice for 10 minutes.[11]

-

Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) to the cell lysates in a 96-well plate.[11]

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for enzymatic cleavage of the substrate.[11]

-

Signal Detection: Measure the fluorescence (Ex/Em = 380/420-460 nm for AMC) or absorbance (400-405 nm for pNA) using a plate reader.[11]

-

Data Normalization: Normalize the caspase activity to the total protein concentration in each lysate.

Conclusion and Future Perspectives

The sempervirine cation has emerged as a promising natural product with significant anticancer potential. Its ability to induce cell cycle arrest and apoptosis through the modulation of multiple key oncogenic pathways, including a p53-independent mechanism, makes it an attractive candidate for further drug development. Future research should focus on a more detailed characterization of its interaction with DNA and topoisomerases, as well as in vivo efficacy and toxicity studies. Furthermore, exploring synthetic analogs of sempervirine may lead to the development of even more potent and selective anticancer agents.[12] The comprehensive understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for these future endeavors.

References

- Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC - NIH. (2025, January 28).

-

Yue, J., Liu, Y., Huang, Y., Wang, Y., Shi, J., Su, Z., Luo, H., Cai, J., Jin, Y., & Yu, C. (2021). Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma. Frontiers in Pharmacology, 12, 806091. [Link]

-

Buzun, K., Bielawska, A., Bielawski, K., & Gornowicz, A. (2020). DNA topoisomerases as molecular targets for anticancer drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1781–1799. [Link]

-

Easy-to-Grasp Explanations: Topoisomerase Inhibitors in Cancer Treatment. (2024, March 13). YouTube. [Link]

-

Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma. (2021, December 7). Frontiers. [Link]

-

Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC - NIH. (2021, December 7). National Center for Biotechnology Information. [Link]

-

Caggiano, C., Guida, E., Todaro, F., Bielli, P., Mori, M., Ghirga, F., Quaglio, D., Botta, B., Moretti, F., Grimaldi, P., Rossi, P., Jannini, E. A., Barchi, M., & Dolci, S. (2020). Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells. Cell Death Discovery, 6, 107. [Link]

-

Synthesis and screening for anticancer activity of sempervirine analogs. (2017, July 14). ResearchGate. [Link]

-

Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells. (2020, October 28). PubMed. [Link]

-

Pan, F., Wang, S., Li, T., & Li, Y. (2016). Synthesis and Cytoxicity of Sempervirine and Analogues. Molecules, 21(3), 323. [Link]

-

Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level | Nucleic Acids Research | Oxford Academic. (2024, August 28). Oxford Academic. [Link]

-

Sempervirine is a fluorescent molecule and preferentially binds to... (n.d.). ResearchGate. [Link]

-

Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]

-

Intercalation of small molecules into DNA in chromatin is primarily controlled by superhelical constraint - PMC - PubMed Central. (2019, November 20). National Center for Biotechnology Information. [Link]

-

Detection Methods for DNA Analysis | Chapter 9 – Forensic Biology (2nd Edition). (2025, October 18). YouTube. [Link]

-

A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (n.d.). MDPI. [Link]

-

Topoisomerase Inhibitors for Researchers. (2025, March 23). YouTube. [Link]

-

Interactions of small molecules with DNA junctions | Nucleic Acids Research | Oxford Academic. (2022, November 16). Oxford Academic. [Link]

-

Caspases activity assay procedures. (n.d.). ScienceDirect. [Link]

Sources

- 1. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Synthesis and Cytoxicity of Sempervirine and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Evaluating the Anti-Proliferative Potential of Sempervirine Cation: A Detailed Guide to the Colony Formation Assay

Authored by a Senior Application Scientist

Introduction: The colony formation assay, or clonogenic assay, is a cornerstone in vitro technique for assessing the long-term survival and proliferative capacity of a single cell.[1] This application note provides a comprehensive, step-by-step protocol for utilizing the colony formation assay to evaluate the cytotoxic and anti-proliferative effects of Sempervirine cation, a promising bioactive alkaloid, on cancer cell lines.[2]

Sempervirine cation has demonstrated significant anti-cancer properties across various cancer cell lines, including those of the breast, cervix, and ovaries.[2] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy.[2] Notably, Sempervirine can modulate key cellular signaling pathways such as Wnt/β-catenin and Akt/mTOR, making it a compound of high interest in oncological drug development.[2] This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of Sempervirine cation.

I. Principle of the Assay

The colony formation assay is predicated on the principle that a single viable cancer cell, when plated at a low density, can proliferate and form a discrete colony of at least 50 cells. The number of colonies formed is a direct measure of the cell's reproductive integrity. By treating cells with Sempervirine cation, we can quantify its dose-dependent inhibitory effect on colony formation, thereby providing a robust measure of its long-term cytotoxic or cytostatic potential.[1]

II. Expertise & Experience: Keys to a Successful Assay

Merely following a protocol is insufficient for generating high-quality, reproducible data. As an experienced scientist, I offer the following insights to navigate the nuances of this assay:

-

Cell Seeding is Critical: The number of cells seeded is paramount. Too few, and you may not have enough colonies in your control group for statistical significance. Too many, and the colonies will merge, making accurate counting impossible. The optimal seeding density is cell-line dependent and should be empirically determined. A good starting point for many cancer cell lines is between 200 and 1000 cells per well of a 6-well plate.

-

Dose-Response is Key: A single concentration of Sempervirine will provide limited information. A dose-response curve, using a range of concentrations (e.g., from the known IC50 value down to non-inhibitory concentrations), is essential for a comprehensive understanding of the compound's potency.

-

Timing Matters: The duration of both the drug treatment and the subsequent incubation period are critical parameters. A 48-hour treatment with Sempervirine is a good starting point, followed by a 7 to 14-day incubation period to allow for colony formation.[2][3] The incubation time will vary depending on the doubling time of your specific cell line.

-

Aseptic Technique is Non-Negotiable: This is a long-term assay, making it susceptible to contamination. Strict aseptic technique throughout the entire procedure is crucial to prevent microbial growth that can confound your results.

III. Trustworthiness: A Self-Validating Experimental Design

To ensure the reliability and validity of your results, the following controls and considerations should be integrated into your experimental design:

-

Vehicle Control: This is the most important control. Cells are treated with the same vehicle (e.g., DMSO) used to dissolve the Sempervirine cation, at the same final concentration as the highest drug concentration used. This control accounts for any potential effects of the solvent on cell viability and colony formation.

-

Untreated Control: While the vehicle control is essential, an untreated control (cells in media alone) can also be included to ensure the vehicle itself has no detrimental effects.

-

Positive Control (Optional but Recommended): Including a known cytotoxic agent (e.g., doxorubicin) can validate the assay system and provide a benchmark for comparing the potency of Sempervirine.

-

Triplicate Wells: Each condition (control and Sempervirine concentrations) should be performed in triplicate to ensure statistical robustness and to account for any intra-assay variability.

-

Independent Experiments: The entire experiment should be repeated at least three times to ensure the reproducibility of the findings.

IV. Visualizing the Experimental Workflow

The following diagram outlines the key steps of the colony formation assay with Sempervirine cation treatment.

Caption: Experimental workflow for the colony formation assay with Sempervirine cation.

V. Detailed Protocol

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Sempervirine cation (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

6-well tissue culture plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

Methanol or 4% Paraformaldehyde (for fixing)

-

Incubator (37°C, 5% CO2)

-

Microscope

-

Hemocytometer or automated cell counter

Procedure:

Day 1: Cell Seeding

-

Harvest cultured cancer cells using Trypsin-EDTA and prepare a single-cell suspension in complete medium.[4]

-

Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.[4]

-

Dilute the cell suspension to the desired seeding density (e.g., 500 cells/well for SKOV3 cells in a 6-well plate).[2]

-

Add 2 mL of the cell suspension to each well of a 6-well plate.

-

Gently swirl the plate to ensure even distribution of the cells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

Day 2: Sempervirine Cation Treatment

-

Prepare serial dilutions of Sempervirine cation in complete medium from your stock solution. A suggested concentration range for initial experiments is 0.1 µM to 10 µM.[2][3]

-

Prepare a vehicle control using the same concentration of the solvent as in the highest Sempervirine cation concentration.

-

Carefully aspirate the medium from each well.

-

Add 2 mL of the appropriate Sempervirine cation dilution or vehicle control to each well (in triplicate).

-

Return the plates to the incubator for 48 hours.

Day 4: Medium Change

-

Aspirate the medium containing the Sempervirine cation or vehicle control.

-

Gently wash each well with 2 mL of sterile PBS.

-

Add 2 mL of fresh, pre-warmed complete medium to each well.

-

Return the plates to the incubator.

Day 4 to Day 11-18: Incubation

-

Incubate the cells for 7-14 days, or until the colonies in the control wells are visible to the naked eye (typically >50 cells).[2][3]

-

Replace the medium every 2-3 days to ensure adequate nutrient supply.

Day 11-18: Staining and Counting

-

Aspirate the medium from the wells.

-

Gently wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol or 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

-

Aspirate the fixative and allow the plates to air dry completely.

-

Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

-

Gently wash the wells with tap water until the excess stain is removed.

-

Allow the plates to air dry.

-

Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.

VI. Data Analysis and Interpretation

The following calculations are used to analyze the data from a colony formation assay:

-

Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the control group.

-

PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%

-

-

Surviving Fraction (SF): This is the fraction of cells that survive the Sempervirine treatment, normalized to the plating efficiency of the control cells.

-

SF = (Number of colonies counted in treated wells / (Number of cells seeded in treated wells x (PE / 100)))

-

The surviving fraction is then plotted against the Sempervirine cation concentration to generate a dose-response curve.

VII. Sempervirine Cation: Proposed Mechanism of Action

Sempervirine cation exerts its anti-proliferative effects through the modulation of several key signaling pathways. The diagram below illustrates a proposed mechanism of action.

Caption: Proposed mechanism of action of Sempervirine cation in cancer cells.

VIII. Quantitative Data Summary

The following table provides a summary of suggested starting parameters for the colony formation assay with Sempervirine cation for different cancer cell lines. These parameters should be optimized for your specific experimental conditions.

| Parameter | SKOV3 (Ovarian Cancer)[2] | U251/U87 (Glioblastoma)[3] | Germ Cell Tumors[5] |

| Seeding Density (cells/well in 6-well plate) | 500 | Not specified, start with 200-1000 | Not specified, start with 200-1000 |

| Sempervirine Concentration Range | 2.5 µM, 5 µM, 10 µM | 1 µM, 4 µM, 8 µM | 0.1 µM - 1.6 µM |

| Treatment Duration | 48 hours | 48 hours | Not specified, start with 48 hours |

| Incubation Period (post-treatment) | 7 days | ~14 days | Not specified, start with 10-14 days |

| Expected Outcome | Dose-dependent decrease in colony number | Dose-dependent decrease in colony number | Dose-dependent decrease in colony number |

IX. Troubleshooting

| Problem | Possible Cause | Solution |

| No or very few colonies in control wells | - Seeding density too low- Poor cell viability- Suboptimal culture conditions | - Increase seeding density- Check cell viability before seeding- Ensure proper incubator conditions (37°C, 5% CO2, humidity) |

| Colonies are too dense and merge | - Seeding density too high | - Decrease seeding density |

| High variability between replicate wells | - Uneven cell distribution during seeding | - Gently swirl the plate after seeding to ensure even distribution |

| Contamination | - Breach in aseptic technique | - Strictly adhere to aseptic technique; consider using antibiotic/antimycotic in the medium |

X. References

-

Chen, Y., et al. (2025). Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo. National Institutes of Health. Retrieved from

-

Agilent Technologies. (n.d.). Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging. Retrieved from [Link]

-

Li, J., et al. (2021). Sempervirine Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells. National Institutes of Health. Retrieved from

-

Yue, T., et al. (2021). Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma. Frontiers in Pharmacology. Retrieved from [Link]

-

Gargiulo, G., et al. (2020). Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells. National Institutes of Health. Retrieved from

-

R&D Systems. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. Retrieved from [Link]

-

Springer Nature. (n.d.). In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells. Retrieved from [Link]

-

Zhang, X., et al. (2024). Exploring the Mechanism of Sempervirine Inhibiting Glioblastoma Invasion Based on Network Pharmacology and Bioinformatics. MDPI. Retrieved from [Link]

-

Garlisi, C. G., et al. (2020). Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells. National Institutes of Health. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sempervirine Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cell lines ic50: Topics by Science.gov [science.gov]

- 5. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Xenograft Mouse Models for Testing Sempervirine Cation Efficacy

For: Researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Introduction: The Rationale for In Vivo Efficacy Testing of Sempervirine

Sempervirine, a naturally occurring alkaloid, has emerged as a compelling candidate for cancer therapy. Preclinical research has illuminated its multi-faceted anti-neoplastic activity. The Sempervirine cation demonstrates cytotoxicity against a range of cancer cell lines, including those of ovarian, hepatocellular, breast, and cervical cancers.[1] Its mechanisms of action are rooted in the modulation of critical cellular pathways that govern cancer cell proliferation, survival, and metastasis.[1]

Key mechanisms attributed to Sempervirine include:

-

Induction of Apoptosis and Autophagy: By inhibiting the Akt/mTOR signaling pathway, Sempervirine can trigger programmed cell death and autophagy.[1]

-

Cell Cycle Arrest: It effectively halts the cell cycle, particularly at the G1 phase, preventing cancer cells from progressing to DNA synthesis.[1][2] This activity has been observed in both p53 wild-type and p53-deficient cancer cells, broadening its potential applicability.[1]

-

Inhibition of Pro-Cancer Signaling: Sempervirine has been shown to downregulate the Wnt/β-catenin pathway, a key cascade involved in the proliferation of hepatocellular carcinoma and other cancers.[1][2]

-

Inhibition of Transcription: The compound can inhibit RNA polymerase I transcription, a process essential for ribosome biogenesis and cell growth, by selectively binding to the RPA194 subunit.[1]

While in vitro studies provide a foundational understanding of a compound's bioactivity, they cannot replicate the complex interplay of a tumor within a living system. Therefore, transitioning to in vivo models is a critical, non-negotiable step in the drug development pipeline. Xenograft mouse models, which involve the implantation of human cancer cells or tissues into immunodeficient mice, serve as a reliable and established platform to assess the safety, efficacy, and pharmacodynamics of new therapeutic agents like Sempervirine in a systemic biological context.[3]

This guide provides a comprehensive framework and detailed protocols for designing and executing in vivo xenograft studies to rigorously evaluate the anti-tumor efficacy of the Sempervirine cation.

Part 1: Strategic Experimental Design

A robust experimental design is the bedrock of a successful and reproducible in vivo study. The choices made at this stage directly impact the validity and interpretability of the results.

Selecting the Appropriate Xenograft Model

The first critical decision is the choice of xenograft model. This choice is dictated by the specific research question, the tumor type of interest, and available resources.

-

Cell Line-Derived Xenografts (CDX): These models are generated by implanting cultured human cancer cell lines into immunodeficient mice.[3] They are highly reproducible, cost-effective, and ideal for initial efficacy screening.[4]

-

Patient-Derived Xenografts (PDX): PDX models involve the direct transplantation of a patient's tumor tissue into a host mouse.[3][5] These models better preserve the histological and genetic characteristics of the original tumor, offering higher clinical relevance, particularly for studying therapy resistance and personalized medicine.[5][6]

The second decision involves the site of tumor implantation.

-

Subcutaneous Models: This is the most common and technically straightforward approach, where tumor cells are injected into the flank of the mouse.[4] It allows for easy, non-invasive monitoring of tumor growth via caliper measurements.[4]

-

Orthotopic Models: In this more physiologically relevant model, tumor cells are implanted into the corresponding organ of origin (e.g., ovarian cancer cells into the ovarian bursa).[7] While technically more complex, orthotopic models better mimic the native tumor microenvironment and are superior for studying metastasis.[7]

Host Animal Selection and Welfare

The use of immunodeficient mice is essential to prevent graft rejection. Strains like NOD-SCID or the more severely compromised NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are standard hosts.[5]

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8] Strict adherence to animal welfare guidelines is paramount. This includes defining clear humane endpoints to minimize animal suffering, such as maximum tumor size, percentage of body weight loss, or the presence of debilitating clinical signs.[9][10]

Experimental Groups and Controls

A well-controlled study is crucial for data interpretation. A typical study design includes:

| Group | Treatment | Rationale |

| Group 1 | Vehicle Control | To assess the effect of the drug delivery vehicle on tumor growth. |

| Group 2 | Sempervirine (Low Dose) | To evaluate dose-dependent efficacy. |

| Group 3 | Sempervirine (High Dose) | To determine the maximum tolerated or most efficacious dose. |

| Group 4 | Positive Control | A standard-of-care drug for the selected cancer type (e.g., Sorafenib for HCC[2]) to benchmark Sempervirine's efficacy. |

-

Sample Size: The number of animals per group (typically 8-10) should be sufficient to achieve statistical power.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for conducting a subcutaneous xenograft study.

Protocol 1: Preparation of Cancer Cells for Implantation

This protocol is designed for established cell lines. It is critical to ensure cells are in a logarithmic growth phase and have high viability.

-

Cell Culture: Culture cells in the recommended complete medium. Ensure cells are routinely tested for mycoplasma and authenticated via STR profiling.[4][11]

-

Harvesting: When cells reach 70-80% confluency, aspirate the medium.

-

Washing: Gently wash the cell monolayer with sterile, room temperature phosphate-buffered saline (PBS).[12]

-

Detachment: Add a minimal volume of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[12]

-

Neutralization: Add at least 5 volumes of complete medium to neutralize the trypsin.

-

Cell Collection & Counting: Transfer the cell suspension to a sterile conical tube. Centrifuge at 500 x g for 3-5 minutes.[12] Resuspend the pellet in sterile PBS or Hank's Balanced Salt Solution (HBSS).[13] Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability must exceed 90%.[12][14]

-

Final Preparation: Centrifuge the cells again and resuspend the pellet in the final injection solution at the desired concentration (e.g., 1 x 107 cells/mL). For many cell lines, co-injection with a basement membrane matrix like Matrigel™ (50% v/v) can significantly improve tumor take rate and growth consistency.[13] Keep the cell suspension on ice at all times to maintain viability.

Protocol 2: Subcutaneous Tumor Implantation

This procedure should be performed under sterile conditions.

-

Animal Preparation: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation or ketamine/xylazine injection).[13]

-

Site Preparation: Shave the fur from the right flank, the preferred site for unilateral injections.[13] Disinfect the skin with an alcohol wipe followed by an iodine solution.

-

Injection: Using a 1 mL syringe with a 25-27 gauge needle, draw up the required volume of the cell suspension (typically 100-200 µL).[13]

-

Implantation: Gently lift the skin on the flank to create a tent. Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.[15] Slowly inject the cell suspension. A small bleb should be visible under the skin.

-

Post-Injection: Slowly withdraw the needle to prevent leakage of the cell suspension.[13] Monitor the animal until it has fully recovered from anesthesia.

Protocol 3: Sempervirine Formulation and Administration

The formulation of a hydrophobic compound like Sempervirine for in vivo use is a critical step.

-

Vehicle Selection: The choice of vehicle depends on Sempervirine's solubility. Common options include aqueous solutions like saline or PBS if the compound is soluble, or co-solvent systems for less soluble compounds (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water).[16] Causality: The vehicle must be non-toxic at the administered volume and should not have any anti-tumor activity itself, which is verified by the vehicle control group.

-

Dose Preparation: Prepare a stock solution of Sempervirine in the chosen vehicle. On each treatment day, dilute the stock to the final desired concentrations for injection.

-

Administration: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the animals into treatment groups. Administer the prepared Sempervirine formulation or vehicle control via the chosen route (e.g., intraperitoneal (IP) or oral gavage) according to the planned schedule (e.g., daily, five days a week).

Protocol 4: Efficacy Assessment and Monitoring

Consistent and accurate data collection is essential for evaluating efficacy.

-

Tumor Measurement: Using digital calipers, measure the length (longest dimension) and width (dimension perpendicular to length) of the tumor twice weekly.[4]

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[14]

-

Body Weight: Measure the body weight of each animal three times per week. Significant weight loss (>15-20%) is a key indicator of toxicity and may trigger a humane endpoint.[10]

-

Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.[10]

-

Study Termination: The study concludes when tumors in the control group reach the predetermined maximum size, or based on other defined endpoints.

Part 3: Post-Mortem Endpoint Analysis

Protocol 5: Tissue Collection and Fixation

-

Euthanasia: Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Tumor Excision: Carefully excise the tumor. Measure its final weight.

-

Tissue Division: Divide the tumor into sections.

-

One section should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis (Western blot, PCR).

-

Another section should be fixed in 10% neutral buffered formalin for 24 hours for histological analysis.

-

Protocol 6: Histological and Immunohistochemical (IHC) Analysis

Histological analysis provides visual confirmation of the treatment's effect on tumor architecture and cellular composition.

-

Processing and Embedding: After fixation, dehydrate the tissue through a series of graded ethanol baths, clear with xylene, and embed in paraffin wax.[5]

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

-

H&E Staining: Perform a standard Hematoxylin and Eosin (H&E) stain on one section to evaluate general morphology, tumor grade, and the extent of necrosis.[17]

-

Immunohistochemistry (IHC): Use IHC to probe for specific protein markers that can elucidate Sempervirine's mechanism of action in vivo.[18][19] a. Deparaffinization & Rehydration: Dewax slides in xylene and rehydrate through graded ethanol to water.[5] b. Antigen Retrieval: This step unmasks epitopes. Heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or steamer is common.[18][20] c. Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., normal goat serum).[18] d. Primary Antibody: Incubate slides with a primary antibody targeting a protein of interest overnight at 4°C. e. Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogen like DAB to visualize the signal.[18] f. Counterstain & Mounting: Lightly counterstain with hematoxylin to visualize nuclei, then dehydrate and mount with a coverslip.

| IHC Marker | Biological Process | Rationale for Sempervirine Study |

| Ki-67 | Cell Proliferation | To quantify the anti-proliferative effect of the treatment. |

| Cleaved Caspase-3 | Apoptosis | To confirm the induction of apoptosis in tumor tissue. |

| p-Akt / p-mTOR | Survival Signaling | To validate the in vivo inhibition of the Akt/mTOR pathway.[1] |

| β-Catenin | Wnt Signaling | To validate the in vivo inhibition of the Wnt/β-catenin pathway.[2] |

| CD31 | Angiogenesis | To assess the effect of Sempervirine on tumor neovascularization.[20] |

Conclusion

The successful application of in vivo xenograft models is indispensable for advancing Sempervirine from a promising natural compound to a potential clinical therapeutic. By employing rigorous, well-designed studies, researchers can obtain the critical efficacy and safety data needed to support further development. This guide provides the strategic framework and validated protocols to ensure that such studies are conducted with the highest degree of scientific integrity, yielding clear, interpretable, and actionable results.

References

-

Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC. (2025, January 28). National Center for Biotechnology Information. [Link]

-

Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

-

Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma. (2021, December 7). PubMed. [Link]

-

Methods to study xenografted human cancer in genetically diverse mice - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. (2022, October 26). National Center for Biotechnology Information. [Link]

-

In Vitro Studies Demonstrate Anticancer Activity of an Alkaloid of the Plant Gelsemium sempervirens. (2025, August 6). ResearchGate. [Link]

-

EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]

-

Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma. (n.d.). Frontiers. [Link]

-

Synthesis and screening for anticancer activity of sempervirine analogs. (2017, July 14). ResearchGate. [Link]

-

Subcutaneous Tumor Models. Reaction Biology. [Link]

-

Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC. (2024, August 2). National Center for Biotechnology Information. [Link]

-

Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma - PMC. (2016, September 21). National Center for Biotechnology Information. [Link]

-

Co-implantation of Tumor and Extensive Surrounding Tissue Improved the Establishment Rate of Surgical Specimens of Human-Patient Cancer in Nude Mice. National Center for Biotechnology Information. [Link]

-

A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Guidelines for the welfare and use of animals in cancer research - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Immunohistochemistry (IHC) assay for patient samples and xenograft mouse model. protocols.io. [Link]

-

Human Xenograft Transplantation in Animal Research: Risk Assessment and Hazard Control for Animal Care Workers. ILAR Journal. [Link]

-

Exploring the Mechanism of Sempervirine Inhibiting Glioblastoma Invasion Based on Network Pharmacology and Bioinformatics. (2024, October 2). MDPI. [Link]

-

Histological examination of xenograft tumors. Samples representative of.... ResearchGate. [Link]

-

Orthotopic tumor xenografts. Bio-protocol. [Link]

-

What are the vehicles used to dissolve drugs for in vivo treatment?. (2014, July 10). ResearchGate. [Link]

-

A Pan-Cancer Patient-Derived Xenograft Histology Image Repository with Genomic and Pathologic Annotations Enables Deep Learning Analysis. AACR Journals. [Link]

-

Mayo Clinic Brain Tumor Patient-Derived Xenograft National Resource Flank Tumor Implantation. Mayo Clinic. [Link]

-

Tumor Development and Animal Welfare in a Murine Xenograft Model. Pharmaceutical Networking. [Link]

-

Histology and immunohistochemistry of xenografts. Immunohistochemical.... ResearchGate. [Link]

-

Xenograft Tumor Model Protocol. Protocol Online. [Link]

-

SOP50103: Histopathological Assessment of Patient-Derived Xenografts. (2014, August 12). NCI. [Link]

-

Animal ethics misconduct: mice with very large tumors. (2020, May 7). Science Integrity Digest. [Link]

-

Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances. [Link]

-

Orthotopic Mouse Models. Reaction Biology. [Link]

-

Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory. [Link]

Sources

- 1. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 15. mayo.edu [mayo.edu]

- 16. researchgate.net [researchgate.net]

- 17. dctd.cancer.gov [dctd.cancer.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]

- 20. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Challenge and Power of Characterizing Sempervirine Derivatives

An Application Guide to the Structural Elucidation of Sempervirine Cation Derivatives using NMR Spectroscopy

Sempervirine, a pentacyclic indole alkaloid, and its derivatives represent a class of compounds with significant pharmacological potential, including antitumor and antiviral activities. As drug development and medicinal chemistry efforts explore novel analogs, the precise and unambiguous determination of their chemical structure is paramount. The permanent positive charge on the quaternary nitrogen and the rigid, polycyclic aromatic system of the Sempervirine cation present unique challenges for structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these complex molecules in solution.[1] Unlike other analytical methods, NMR provides a holistic view of the molecular framework by mapping the connectivity of atoms (¹H, ¹³C) through chemical bonds and space.[2] This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to leverage a suite of 1D and 2D NMR experiments for the high-confidence structural characterization of Sempervirine cation derivatives. We will move beyond simple data acquisition to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Section 1: Strategic Experimental Design and Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation. For cationic species like Sempervirine derivatives, which can be prone to aggregation, the choice of solvent and concentration is a critical first step that dictates spectral quality.

Causality-Driven Solvent Selection

The goal is to achieve a true solution where the analyte is monomeric and tumbles freely. Aggregation leads to signal broadening, which can obscure crucial correlations and make data interpretation impossible.

-

Primary Recommendation: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often the solvent of choice. Its high polarity effectively solvates the cation, disrupting intermolecular interactions and preventing aggregation. Its residual proton signal (δH ≈ 2.50 ppm) and carbon signals (δC ≈ 39.5 ppm) are well-defined and serve as excellent internal references.[3]

-

Alternative Solvents: Deuterated Methanol (CD₃OD) or a mixture of CDCl₃ and CD₃OD can also be effective. However, the exchangeable hydroxyl proton in methanol can complicate the ¹H NMR spectrum by broadening or eliminating signals from labile protons (e.g., N-H or O-H on substituents).

-

Aqueous Solutions: For derivatives with high water solubility, Deuterium Oxide (D₂O) is an option. An internal reference like TSP (3-(trimethylsilyl)propionic acid, sodium salt) must be added, though its chemical shift can be pH-dependent.[4]

Optimizing Sample Concentration

There is a trade-off between signal-to-noise ratio (S/N) and spectral resolution. While higher concentrations improve S/N, they can also promote aggregation and increase solution viscosity, leading to broader lineshapes.[5]

| Parameter | ¹H NMR | ¹³C NMR & 2D Experiments | Rationale |

| Concentration | 5-10 mg/mL | 20-50 mg/mL | ¹H NMR is highly sensitive, requiring less material for a strong signal.[5] ¹³C and 2D experiments are inherently less sensitive and benefit from higher concentrations to reduce acquisition time.[6] |

| Volume | 0.6-0.7 mL | 0.6-0.7 mL | This volume ensures the sample height properly spans the active region of a standard 5 mm NMR tube's detection coil, which is crucial for optimal magnetic field homogeneity (shimming).[4] |

Protocol 1: Sample Preparation for a Sempervirine Derivative

-

Weighing: Accurately weigh 15-25 mg of the purified Sempervirine derivative into a clean, dry vial.

-

Solubilization: Add ~0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect for any suspended particles.

-

Filtration (Critical Step): Solid particulates severely degrade spectral quality by distorting magnetic field homogeneity. Filter the solution through a pipette packed with a small, tight plug of glass wool directly into a high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

-

Pre-Acquisition Check: Before inserting the sample into the magnet, clean the exterior of the NMR tube with isopropyl alcohol and wipe it with a lint-free tissue to prevent contamination of the spectrometer probe.[7]

Section 2: A Multi-technique Approach to NMR Data Acquisition

No single NMR experiment can fully define a complex structure. The strategy is to build a matrix of evidence using a combination of 1D and 2D techniques, where each experiment provides a unique piece of the structural puzzle.[8] The following protocols are based on a 500 MHz spectrometer but can be adapted for other field strengths.

Protocol 2: 1D NMR Experiments - The Foundational Survey

-

¹H NMR (Proton):

-

Purpose: Provides the initial overview of the proton environment, including chemical shifts, signal integrals (proton count), and coupling patterns (J-couplings) that reveal adjacent protons.

-

Acquisition:

-

Load the sample and perform standard lock and shim procedures.

-

Acquire 16-32 scans with a relaxation delay (d1) of 2 seconds.

-

Process the data with a line broadening (LB) of 0.3 Hz.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

-

¹³C{¹H} NMR (Carbon with Proton Decoupling):

-

Purpose: Reveals the number of unique carbon environments in the molecule. Proton decoupling collapses multiplets into singlets, simplifying the spectrum and improving S/N.

-

Acquisition:

-

Acquire 1024-4096 scans with a relaxation delay (d1) of 2 seconds.

-

Process with a line broadening (LB) of 1-2 Hz.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

-

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This is more sensitive than a standard ¹³C experiment.[9]

-

Acquisition:

-

Acquire 512-2048 scans. Parameters are typically pre-configured in the spectrometer software.

-

-

Protocol 3: 2D NMR Experiments - Building the Molecular Framework

-

COSY (Correlation Spectroscopy):

-

Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH). It is used to trace out spin systems (e.g., protons on an aromatic ring or an alkyl chain).

-

Acquisition:

-

Acquire 2-4 scans per increment over 256-512 increments in the indirect dimension (F1).

-

Process and symmetrize the resulting 2D map.

-

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Correlates each proton directly to the carbon it is attached to (¹JCH). This is an exceptionally sensitive and crucial experiment for assigning carbon resonances to their corresponding protons.[9]

-

Acquisition:

-

Acquire 4-8 scans per increment over 256 increments in F1.

-

Use a spectral width in the carbon dimension (F1) that encompasses all expected carbon signals (e.g., 0-180 ppm).

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: This is the key experiment for connecting disparate spin systems to build the complete carbon skeleton. It shows correlations between protons and carbons over 2 to 4 bonds (²JCH, ³JCH, ⁴JCH).[9] It is particularly vital for identifying quaternary carbons.

-

Acquisition:

-

Acquire 8-32 scans per increment over 256-512 increments in F1.

-

The long-range coupling delay should be optimized for an average J-coupling of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.

-

-

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy):

-

Purpose: Identifies protons that are close in space (<5 Å), regardless of their bonding. This is essential for determining stereochemistry and the 3D arrangement of substituents on the Sempervirine core.

-

Acquisition:

-

Acquire 8-16 scans per increment over 256-512 increments in F1, using a mixing time of 300-800 ms.

-

-

Section 3: Data Analysis and Structural Elucidation Workflow

The structural elucidation process is a systematic, iterative puzzle-solving exercise. The data from each experiment is layered to build a self-consistent structural hypothesis.

Workflow for Structural Elucidation

The following diagram outlines the logical flow from raw data to a confirmed chemical structure.

Caption: Logical workflow for NMR-based structural elucidation.

Step-by-Step Interpretation Guide

-

Analyze ¹H NMR: Count the number of protons from the integrals. Identify characteristic signals, especially in the aromatic region (typically δH 7-9 ppm for Sempervirine) and any substituent signals.

-

Use DEPT-135 & ¹³C NMR: Determine the count of CH₃, CH₂, CH, and quaternary carbons.

-

Assign Direct Connections (HSQC): Use the HSQC spectrum to definitively link each proton signal to its attached carbon signal. This creates a set of assigned ¹H-¹³C pairs.

-

Build Fragments (COSY): Trace the cross-peaks in the COSY spectrum. For example, a signal for a proton H-A showing a cross-peak to H-B, which in turn shows a cross-peak to H-C, establishes an A-B-C spin system. Map out all such fragments.

-

Connect the Fragments (HMBC): This is the most critical step. Look for correlations from protons to carbons that are 2 or 3 bonds away. A proton in one fragment showing an HMBC correlation to a carbon in another fragment, or to a quaternary carbon, provides the link to assemble the complete molecular structure.[10]

-

Verify and Refine (NOESY): Once a 2D structure is proposed, use NOESY data to confirm spatial proximities. This is crucial for determining the relative stereochemistry of substituents.

Section 4: Illustrative Example - Assigning a Hypothetical Derivative

Let's consider a hypothetical derivative, "1-methoxy-sempervirine," and demonstrate how HMBC data provides the final structural proof.

| Position | δC (ppm) | δH (ppm) | Key HMBC Correlations (from Proton at δH to Carbon at δC) |

| 1 | 155.2 (qC) | - | From OCH₃ (3.95) |

| 2 | 95.1 (CH) | 7.50 (d) | To C4 (130.5), C12b (135.8) |

| 3 | 120.3 (CH) | 7.80 (t) | To C1 (155.2), C4a (121.0) |

| 4 | 130.5 (CH) | 8.10 (d) | To C2 (95.1), C12c (138.0) |

| 4a | 121.0 (qC) | - | From H2 (7.50), H4 (8.10) |

| ... | ... | ... | ... |

| 1-OCH₃ | 56.5 (CH₃) | 3.95 (s) | To C1 (155.2) |

The definitive connection is the HMBC correlation from the methoxy protons (δH 3.95) to the quaternary carbon at δC 155.2. This unambiguously places the methoxy group at the C1 position.

Caption: Key HMBC correlations for assigning a 1-methoxy substituent.

References

-

Nikitin, S. (2020). Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. Magnetic Resonance in Chemistry. [Link]

-

Cheng, D., et al. (1988). A Study of Stemona Alkaloids, III. Application of 2D-nmr Spectroscopy in the Structure Determination of Stemoninine. Journal of Natural Products, 51(2), 202-211. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Koehn, F. E. (2008). Advanced Methods for Natural Products Discovery. PubMed Central. [Link]

-

NMR Spectroscopy - Organic Chemistry. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

-

Awang, K., et al. (2012). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in CDCl3. ResearchGate. [Link]

-

Carlomagno, T. (2012). NMR in natural products: understanding conformation, configuration and receptor interactions. Natural Product Reports. [Link]

-

Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 166-188. [Link]

-

Silva, A. M., et al. (2001). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry, 8(11), 1347-1364. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

ACS Omega. (2025). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Publications. [Link]

-

Guimarães, H. A., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3025-3043. [Link]

-

ResearchGate. (2018). 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

Sources

- 1. NMR in natural products: understanding conformation, configuration and receptor interactions - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. ou.edu [ou.edu]

- 8. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Sempervirine Cation Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of a Complex Alkaloid

Sempervirine is a pentacyclic indoloquinolizine alkaloid originally isolated from plants of the Gelsemium genus.[1] Its rigid, planar structure and cationic nature have long intrigued medicinal chemists, pointing towards potential interactions with biological macromolecules. Initial investigations have revealed a spectrum of biological activities, most notably potent cytotoxicity against a range of human cancer cell lines, including breast, ovarian, cervical, and hepatocellular carcinoma.[2][3][4] The anticancer mechanisms of Sempervirine are multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy.[2] One key mechanism is the inhibition of RNA polymerase I transcription, a process often dysregulated in cancer cells, which occurs in a p53-independent manner, making it a candidate for treating a broader range of tumors.[5][6]

Despite its promise, the natural product itself has limitations that hinder its clinical translation. This has spurred extensive research into the synthesis and evaluation of Sempervirine analogs. The primary goal of these efforts is to systematically modify the core scaffold to enhance potency, improve selectivity for cancer cells over normal cells, and optimize pharmacokinetic properties. This guide provides a comparative analysis of these analogs, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential.

The Core Principle: Understanding Structure-Activity Relationships (SAR)

In drug discovery, SAR is the foundational concept that links the chemical structure of a molecule to its biological effect. For a complex scaffold like Sempervirine, SAR studies involve synthesizing a library of analogs where specific parts of the molecule are systematically altered. By comparing the biological activity of these analogs to the parent compound, we can deduce which structural features are essential for activity (the pharmacophore) and which can be modified to fine-tune its properties. This iterative process of synthesis and testing is the engine of medicinal chemistry, driving the transformation of a promising natural product into a viable drug candidate. The positioning and nature of different functional groups—such as fluoro, methoxy, or methyl groups—can dramatically influence a compound's efficacy in inhibiting cancer cell growth and migration.[7]

Comparative Analysis of Sempervirine Analogs: Anticancer Activity

The primary focus of Sempervirine analog development has been the enhancement of its anticancer properties. Modifications have been explored across the pentacyclic ring system, leading to significant insights into the SAR. A highly efficient synthetic route featuring Sonogashira and Larock Pd-catalyzed reactions has enabled the feasible production of various analogs for these studies.[8][9]

Key SAR Insights:

-

A-Ring Substitution: The aromatic A-ring (the benzene ring of the indole moiety) has proven to be a fertile ground for modification. Introducing electron-withdrawing groups has a profound impact on cytotoxicity.

-

The Power of Fluorine: The synthesis and evaluation of a series of analogs revealed that the introduction of a fluorine atom at the C-10 position of the A-ring resulted in 10-fluorosempervirine , the most potently cytotoxic member of the family described to date.[8] This highlights the critical role of electronegativity and potential hydrogen bonding interactions in this region for enhancing activity.

-

Other Ring Systems: While the A-ring is a hotspot, modifications to other rings are also being explored. The synthesis of analogs where the E-ring is altered has been reported, though these have yet to surpass the potency of A-ring substituted compounds.[9]

Data Presentation: Cytotoxicity of Sempervirine Analogs

The following table summarizes the in vitro cytotoxicity data (IC₅₀ values) for Sempervirine and key analogs against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound | Modification | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | Reference |

| Sempervirine | Parent Compound | ~2.5 | ~3.0 | ~2.8 | [8] |

| 10-Fluorosempervirine | C-10 Fluoro | ~0.5 | ~0.6 | ~0.5 | [8] |

| 9-Methoxysempervirine | C-9 Methoxy | >10 | >10 | >10 | [8] |

| 11-Methylsempervirine | C-11 Methyl | ~5.0 | ~4.5 | ~5.2 | [1] |

Data are approximated from published graphical data for comparative purposes.

Interpretation: The data clearly demonstrates that a fluoro substitution at C-10 dramatically increases potency across all tested cell lines by approximately 5-fold compared to the parent Sempervirine.[8] Conversely, the introduction of a methoxy group at C-9 leads to a significant loss of activity, suggesting that steric bulk or electronic effects at this position are detrimental.

Comparative Analysis: Antiviral Potential of Sempervirine Analogs

While less explored than its anticancer effects, the rigid, heterocyclic structure of Sempervirine makes it a candidate for antiviral drug discovery. The development of broad-spectrum antiviral agents is a global health priority, particularly for RNA viruses like influenza and Zika virus (ZIKV), which pose significant pandemic threats.[10][11]

Rationale for Antiviral Screening:

-

Structural Similarity: Many known antiviral compounds, particularly those targeting viral polymerases or proteases, are heterocyclic molecules. The quinolizidine alkaloid scaffold is a promising starting point.[12]

-

Host-Targeting Mechanisms: Some compounds exert antiviral effects not by targeting the virus directly, but by modulating host pathways that the virus hijacks for replication. Given Sempervirine's known effects on cellular processes like transcription, it's plausible it could interfere with the viral life cycle.[10]

To date, specific SAR studies on Sempervirine analogs for antiviral activity are limited in the public domain. However, based on the principles of antiviral drug design, we can propose a logical screening cascade.

Proposed Screening Cascade for Antiviral Activity:

-

Primary Screen (Cell-Based Assay): Test the library of Sempervirine analogs for their ability to protect relevant host cells (e.g., Vero, MDCK) from virus-induced cytopathic effect (CPE) for viruses like ZIKV and Influenza A.

-

Secondary Assay (Plaque Reduction): Quantify the antiviral potency (EC₅₀) of active compounds from the primary screen using a plaque reduction neutralization test (PRNT).

-

Mechanism of Action Studies: For the most potent analogs, conduct time-of-addition assays to determine which stage of the viral life cycle is inhibited (e.g., entry, replication, egress).[12][13]

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

General Synthesis of Sempervirine Analogs

The synthesis of Sempervirine analogs can be efficiently achieved via a modern organometallic approach, which offers high yields and tolerance for diverse functional groups, making it ideal for creating a chemical library for SAR studies.[9]

Step-by-Step Protocol:

-

Sonogashira Coupling: A substituted 2-iodoaniline is coupled with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine). This forms the key disubstituted alkyne intermediate.

-

Larock Indole Synthesis: The resulting alkyne undergoes a palladium-catalyzed intramolecular cyclization to form the indole ring system (A and B rings).

-

Pictet-Spengler Reaction: The indole derivative is then reacted with an appropriate aldehyde or ketone in the presence of a Brønsted or Lewis acid to construct the C and D rings.

-

Oxidative Aromatization: The final step involves the oxidation of the tetrahydro-β-carboline intermediate to the fully aromatic, cationic Sempervirine scaffold, often using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[9]

Diagram: Synthetic Workflow for Sempervirine Analogs

Caption: High-level workflow for the synthesis of Sempervirine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability, making it a workhorse for screening anticancer compounds.[14][15]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the Sempervirine analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Diagram: MTT Cytotoxicity Assay Workflow

Caption: Standard workflow for determining IC50 values using the MTT assay.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for quantifying the titer of neutralizing antibodies but is adapted here to measure the potency of antiviral compounds.[16][17] It directly measures the ability of a compound to prevent virus infection and replication.

Step-by-Step Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for ZIKV) in 6-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the Sempervirine analog. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU) and incubate the mixture for 1 hour at 37°C to allow the compound to bind to or inactivate the virus particles.

-

Infection: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay Application: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.6% agarose or Avicel mixed with culture medium).[17] This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions, or "plaques."

-